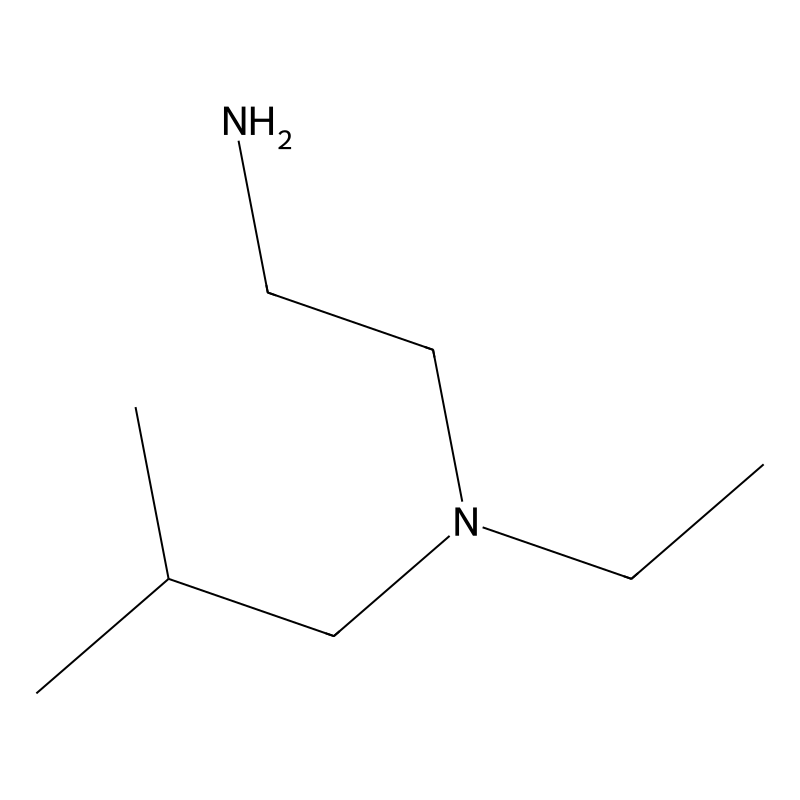(2-Aminoethyl)(ethyl)(2-methylpropyl)amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Research Chemical Classification
Some suppliers categorize (2-aminoethyl)(ethyl)(2-methylpropyl)amine as a research chemical, indicating its potential use in scientific studies []. However, the specific research areas where it might be employed haven't been extensively documented.
Structural Features and Potential Applications
Based on its chemical structure, (2-aminoethyl)(ethyl)(2-methylpropyl)amine possesses functional groups that could be of interest for various research fields. The presence of three amine groups suggests potential applications in areas like:
- Ligand Design: The molecule's ability to form multiple bonds with metal centers could make it a candidate for designing ligands for catalysts or coordination complexes.
- Organic Synthesis: The amine groups might be useful in organic synthesis reactions, such as nucleophilic substitution or condensation reactions.
(2-Aminoethyl)(ethyl)(2-methylpropyl)amine, also known as N'-ethyl-N'-(2-methylpropyl)ethane-1,2-diamine, is a chemical compound with the molecular formula C8H22N2. This compound features a unique structure characterized by its amine groups, which are capable of forming hydrogen bonds and ionic interactions with various biomolecules. The dihydrochloride salt form, with the CAS number 1795276-06-0, is commonly used in chemical and biological research applications due to its stability and solubility in water .
- Alkylation Reactions: The amine groups can undergo alkylation, where they react with alkyl halides to form more complex amines.
- Acylation Reactions: It can react with acyl chlorides to form amides, which are important in medicinal chemistry.
- Condensation Reactions: The compound can engage in condensation reactions with aldehydes or ketones, leading to the formation of imines or other nitrogen-containing compounds.
These reactions highlight the versatility of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine in synthetic organic chemistry.
(2-Aminoethyl)(ethyl)(2-methylpropyl)amine exhibits significant biological activity. Its amine groups allow it to interact with enzymes and proteins, potentially altering their activity. For instance:
- Enzyme Interaction: The compound may act as a ligand for certain enzymes, influencing their catalytic activity through conformational changes.
- Cell Signaling: It can affect cell signaling pathways and gene expression by interacting with cell surface receptors and intracellular signaling molecules.
- Metabolic Effects: The compound may modulate cellular metabolism by interacting with metabolic enzymes, thus affecting the flux of various metabolic pathways.
The synthesis of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine typically involves multi-step processes that may include:
- Starting Materials: Using readily available precursors such as ethylene diamine and isobutylene.
- Reaction Conditions: Optimal conditions involving temperature control and solvent choice to maximize yield.
- Purification Techniques: Employing methods like recrystallization or chromatography to isolate the desired product from reaction mixtures.
For example, one synthesis approach involves reacting N-ethyl-N-(2-methylpropyl)amine with appropriate reagents under controlled conditions to yield the target compound .
(2-Aminoethyl)(ethyl)(2-methylpropyl)amine finds utility in various fields:
- Chemical Research: Used as a reagent in organic synthesis and materials science.
- Biological Studies: Acts as a tool for studying enzyme mechanisms and cellular processes due to its ability to modify protein function.
- Pharmaceutical Development: Investigated for potential therapeutic applications owing to its biological activity.
Studies on (2-Aminoethyl)(ethyl)(2-methylpropyl)amine have revealed its interactions with various biomolecules:
- Protein Binding: The compound can bind to specific sites on proteins, influencing their activity.
- Gene Regulation: It may interact with transcription factors, thereby affecting gene expression patterns.
- Cellular Impact: Long-term exposure studies indicate that this compound can lead to sustained changes in cellular function, which are crucial for understanding its therapeutic potential .
Several compounds share structural similarities with (2-Aminoethyl)(ethyl)(2-methylpropyl)amine. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (2-Aminoethyl)(methyl)(propyl)amine | C7H17N2 | Lacks ethyl group; used in similar applications |
| N-Ethylethylenediamine | C4H12N2 | Shorter chain; significant in biochemistry |
| (3-Aminopropyl)(methyl)amine | C5H14N2 | Different branching; used in polymer synthesis |
Uniqueness
What sets (2-Aminoethyl)(ethyl)(2-methylpropyl)amine apart is its specific combination of ethylene and branched alkyl groups, which enhances its solubility and reactivity compared to other similar compounds. This unique structure contributes to its distinctive biological activities and applications in research settings .








